1,7-Dimethyluric Acid Exhibits Intermediate hOAT1 Inhibitory Potency Among Methyluric Acids
In a structure-affinity relationship study using CHO-K1 cells stably expressing hOAT1, 1,7-dimethyluric acid demonstrated intermediate inhibitory potency on p-aminohippuric acid (PAH) uptake. Its potency was lower than that of 1,3,7-trimethyluric acid and 1,3-dimethyluric acid, but higher than 1-methyluric acid and uric acid [1]. The observed order of potency was directly correlated with compound lipophilicity (R² not specified, but a significant correlation was reported).
| Evidence Dimension | Inhibitory potency on hOAT1-mediated PAH uptake (rank order) |
|---|---|
| Target Compound Data | Ranked 3rd in inhibitory potency among the series. |
| Comparator Or Baseline | 1,3,7-trimethyluric acid (Rank 1), 1,3-dimethyluric acid (Rank 2), 1-methyluric acid (Rank 4), uric acid (Rank 5). |
| Quantified Difference | Potency rank: 1,3,7-trimethyluric acid > 1,3-dimethyluric acid > 1,7-dimethyluric acid > 1-methyluric acid > uric acid. |
| Conditions | CHO-K1 cells stably expressing hOAT1; assessment of p-aminohippuric acid uptake inhibition. |
Why This Matters
This rank-order potency is essential for studies investigating drug-transporter interactions, where the specific methyluric acid's affinity for hOAT1 can significantly influence results.
- [1] Sugawara, M., et al. (2005). Structure–affinity relationship in the interactions of human organic anion transporter 1 with caffeine, theophylline, theobromine and their metabolites. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1714(2), 85-92. View Source
